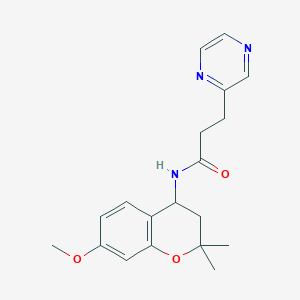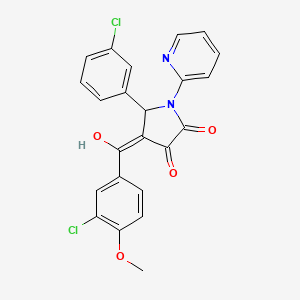
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a pyrazine ring and a chromene ring in its structure. This compound has shown promising results in scientific research, and its application in various fields is being explored.
Mecanismo De Acción
The mechanism of action of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antimicrobial properties and can inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide in lab experiments include its ability to inhibit certain enzymes, reduce inflammation, and inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Investigation of its potential use as an antimicrobial agent.
4. Further studies to determine its toxicity and potential side effects.
5. Development of new synthetic methods to produce this compound more efficiently.
Conclusion:
In conclusion, N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields are being explored, and further studies are needed to fully understand its mechanism of action and potential side effects. This compound has the potential to be used in the treatment of cancer, inflammation, and neurodegenerative diseases, and its antimicrobial properties are also being investigated.
Métodos De Síntesis
The synthesis of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide involves the reaction of 7-methoxy-2,2-dimethyl-2H-chromene-4-carboxylic acid with 2-hydrazinylpyrazine in the presence of a coupling agent. The resulting compound is then subjected to a condensation reaction with 3-bromo-2,2-dimethylpropanoic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its antimicrobial properties and its ability to inhibit certain enzymes.
Propiedades
IUPAC Name |
N-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(2)11-16(15-6-5-14(24-3)10-17(15)25-19)22-18(23)7-4-13-12-20-8-9-21-13/h5-6,8-10,12,16H,4,7,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNWFMPVXFWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)NC(=O)CCC3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-pyrazin-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5302573.png)
![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)
![7-acetyl-6-(3-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302593.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
